molecular formula C16H14ClN3O3S B11608806 2-[(2E)-2-(3-chlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol

2-[(2E)-2-(3-chlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol

Cat. No.: B11608806
M. Wt: 363.8 g/mol
InChI Key: GFKPQAKSJSSKLT-WOJGMQOQSA-N
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Description

3-CHLOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE is a complex organic compound that features a benzaldehyde moiety substituted with a chlorine atom, a benzisothiazole ring, and a hydroxyethyl hydrazone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE typically involves multiple steps:

    Formation of 3-chlorobenzaldehyde: This can be achieved by chlorination of benzaldehyde using reagents like chlorine gas or N-chlorosuccinimide (NCS).

    Synthesis of benzisothiazole: Benzisothiazole derivatives can be synthesized through cyclization reactions involving ortho-substituted anilines and sulfur sources.

    Hydrazone formation: The final step involves the condensation of 3-chlorobenzaldehyde with the appropriate hydrazine derivative under acidic or basic conditions to form the hydrazone linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the hydrazone linkage, potentially yielding amines.

    Substitution: The chlorine atom on the benzaldehyde ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Investigation of its potential as an antimicrobial, antifungal, or anticancer agent.

Medicine

    Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of 3-CHLOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. If used in catalysis, it may act as a ligand, coordinating with metal centers to facilitate chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde Derivatives: Compounds like 4-chlorobenzaldehyde, 3-nitrobenzaldehyde.

    Benzisothiazole Derivatives: Compounds like 2-mercaptobenzisothiazole, 6-chlorobenzisothiazole.

    Hydrazones: Compounds like phenylhydrazone, acetone hydrazone.

Uniqueness

The uniqueness of 3-CHLOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C16H14ClN3O3S

Molecular Weight

363.8 g/mol

IUPAC Name

2-[[(E)-(3-chlorophenyl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethanol

InChI

InChI=1S/C16H14ClN3O3S/c17-13-5-3-4-12(10-13)11-18-20(8-9-21)16-14-6-1-2-7-15(14)24(22,23)19-16/h1-7,10-11,21H,8-9H2/b18-11+

InChI Key

GFKPQAKSJSSKLT-WOJGMQOQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)/N=C/C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)N=CC3=CC(=CC=C3)Cl

Origin of Product

United States

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